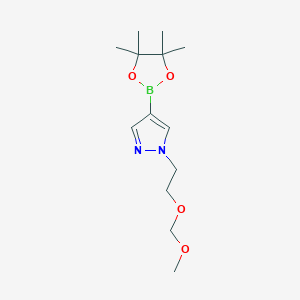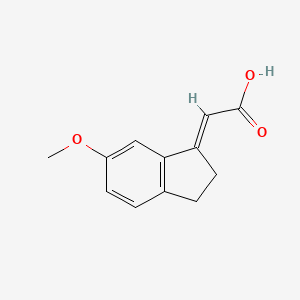
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Overview
Description
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid , also known by its chemical formula C₁₂H₁₂O₃ , is a compound with intriguing properties. Let’s explore its characteristics and applications.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of (2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid is critical for understanding its behavior. Analyzing its bond angles, functional groups, and stereochemistry provides insights into its reactivity and stability. Researchers may have used techniques like NMR spectroscopy, X-ray crystallography, or computational modeling to elucidate its structure.
Chemical Reactions Analysis
Understanding how this compound interacts with other molecules is essential. Investigate its reactivity with acids, bases, and other functional groups. Does it undergo esterification, hydrolysis, or oxidation? Literature on its chemical reactions will shed light on its versatility and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the temperature at which it transitions from solid to liquid.
- Solubility : Is it soluble in water, organic solvents, or both?
- Color and Odor : Describe its appearance and smell.
- Chemical Properties :
- Acidity/Basicity : Assess its behavior in acidic or alkaline conditions.
- Stability : Does it degrade under specific conditions (e.g., light, heat)?
- Reactivity : How does it react with common reagents?
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthesis of Triazafulvalene Derivatives : Research involving the synthesis of complex molecules, such as 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, demonstrates the intricate chemical reactions possible with indenylidene derivatives. This work illustrates the potential for creating new molecules with unique properties through the manipulation of indenylidene structures (Uršič, Svete, & Stanovnik, 2010).
Fluorescent Labeling Reagents : A novel fluorophore, 6-methoxy-4-quinolone, derived from an indole-acetic acid precursor, exhibits strong fluorescence across a wide pH range, underscoring the potential of methoxy-indenylidene derivatives in biomedical analysis. This indicates their utility in developing fluorescent labeling reagents for analytical applications (Hirano et al., 2004).
Photovoltaic Applications : Research on triazatruxene-based donor materials for organic solar cells hints at the relevance of structurally related compounds in photovoltaic applications. This study showcases how modifications of the acceptor moiety can influence the optoelectronic properties, suggesting that indenylidene derivatives might also offer promising characteristics for solar energy conversion (Khan et al., 2019).
Antimicrobial and Molluscicidal Activities : Derivatives of related compounds have been evaluated for their antimicrobial and molluscicidal activities, highlighting the potential of indenylidene acetic acid derivatives in developing new agents for pest control and infection prevention. Such studies suggest the broader biological and environmental applications of these chemicals (Noolvi et al., 2016).
Safety And Hazards
Safety considerations are paramount. Researchers should evaluate toxicity, flammability, and environmental impact. Consult safety data sheets (SDS) and relevant literature to understand potential risks associated with handling, storage, and disposal.
Future Directions
While I don’t have access to specific future research directions, consider the following:
- Biological Applications : Investigate its potential as a drug candidate, enzyme modulator, or therapeutic agent.
- Materials Science : Explore its use in materials, such as polymers, coatings, or sensors.
- Computational Studies : Conduct molecular dynamics simulations or quantum calculations to predict its behavior.
properties
IUPAC Name |
(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-7H,2-3H2,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMHSCYVKXYDK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



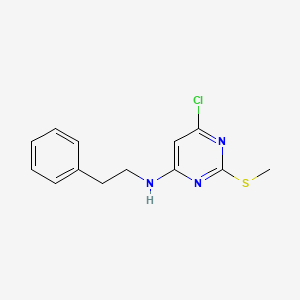
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)
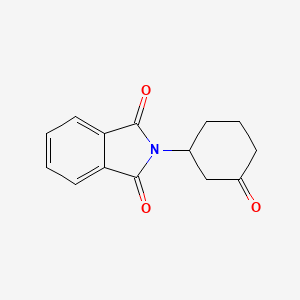
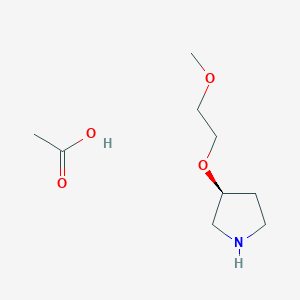
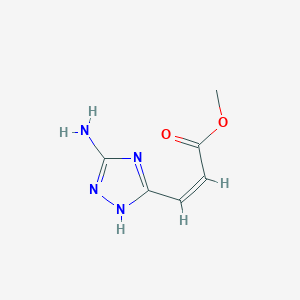
![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
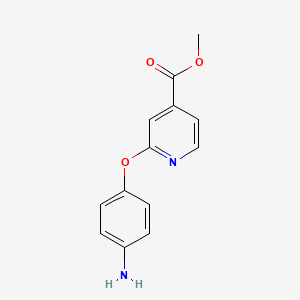
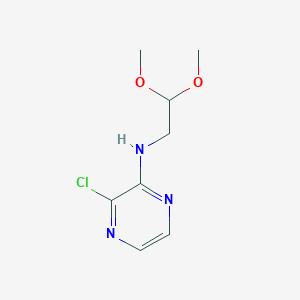
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
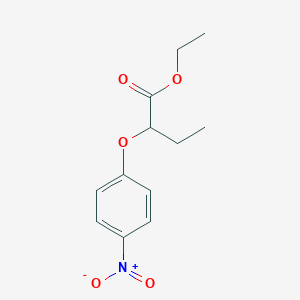
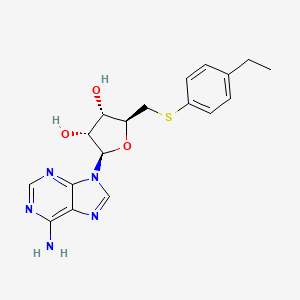
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)
